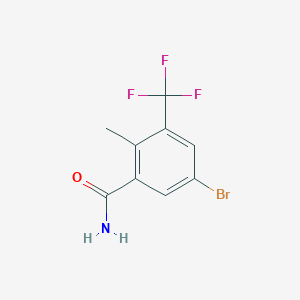

5-Bromo-2-methyl-3-(trifluoromethyl)benzamide

Description

Historical Development in Trifluoromethylated Benzamide Research

The incorporation of trifluoromethyl groups into aromatic systems dates to mid-20th-century efforts to enhance the bioactivity of small molecules. Early work by Welch et al. in 1969 demonstrated the synthesis of α,α,α-trifluorotoluamides via reactions between trifluorotoluic acid chlorides and ammonium hydroxide, laying foundational methodologies for benzamide functionalization. However, these methods suffered from limited regiocontrol and scalability.

A paradigm shift occurred with the development of iminium-mediated activation strategies, as exemplified by Tang et al. (2022), who achieved para-selective radical trifluoromethylation of benzamide derivatives through LUMO-lowering effects. This breakthrough enabled precise installation of trifluoromethyl groups at previously inaccessible positions, directly influencing the design of this compound. Concurrently, advances in halogenation techniques, particularly bromination at the 5-position of trifluoromethyl-substituted arenes, allowed researchers to fine-tune electronic properties while maintaining metabolic stability.

Research Significance in Medicinal Chemistry

The structural motif of this compound aligns with pharmacophore requirements for targeting ion channels and enzymes. Its trifluoromethyl group enhances lipophilicity (logP ≈ 2.8) and membrane permeability, while the bromine atom provides a handle for further derivatization via cross-coupling reactions. Notably, analogs featuring the N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide scaffold have demonstrated potent antagonism of transient receptor potential ankyrin 1 (TRPA1) ion channels, which are implicated in pain signaling and respiratory disorders.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 282.06 g/mol | |

| Melting Point | Not reported | |

| Purity (HPLC) | 97–99% | |

| Solubility | Limited in H₂O; soluble in DMSO, DMF |

Current Research Landscape and Objectives

Contemporary studies prioritize two objectives: (1) optimizing synthetic routes to improve atom economy and reduce purification steps, and (2) exploring structure-activity relationships (SAR) for TRPA1 modulation. The 2018 Chinese patent (CN109232399B) outlines a multi-step synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine derivatives, highlighting the applicability of malonate-based cyclization strategies to related benzamide systems. Meanwhile, the 2015 process patent (US20170129849A1) demonstrates scalable amidation of 2-trifluoromethyl benzoyl chloride with ammonia in iso-propanol, achieving 90% yield and >99% purity.

Table 2: Comparison of Synthetic Methods for Trifluoromethylated Benzamides

Recent efforts focus on merging these approaches—for instance, combining radical trifluoromethylation with subsequent bromination—to access derivatives with tailored substitution patterns. Computational studies now guide the prediction of regioselectivity in electrophilic substitutions, reducing reliance on trial-and-error optimization.

Properties

IUPAC Name |

5-bromo-2-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-4-6(8(14)15)2-5(10)3-7(4)9(11,12)13/h2-3H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVXMWRHBAJDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide typically involves the bromination of 2-methyl-3-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting brominated acid to the corresponding benzamide. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted benzamides.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Difluoromethyl derivatives.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and the benzamide moiety contribute to the compound’s binding affinity to its targets, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The trifluoromethyl (CF$_3$) group is a common feature in many benzamide derivatives due to its electron-withdrawing properties, which enhance metabolic stability and influence binding interactions. Key comparisons include:

- 5-Bromo-2-(trifluoromethyl)benzamide (CAS 1548-16-9): This analog lacks the methyl group at position 2 but retains the bromo and trifluoromethyl groups. Its molecular weight (268.03 g/mol) is lower than the target compound, which has an additional methyl group (C$9$H$7$BrF$_3$NO; ~284 g/mol) .

- 5-Chloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 17 in ) : Replacing bromo with chloro and adding a hydroxyl group at position 2 alters solubility and hydrogen-bonding capacity. The hydroxyl group may enhance interactions with biological targets but reduce lipophilicity compared to the methyl group in the target compound .

Functional Group Modifications

- Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (): This derivative introduces a tetrazolyl ring and methylsulfanyl group, which are absent in the target compound. Such modifications are critical in agrochemical applications, as seen in its use as a herbicide.

Biological Activity

5-Bromo-2-methyl-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in antifungal and antibacterial applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H7BrF3NO

- Molecular Weight : 284.06 g/mol

- CAS Number : 2387008-53-7

The presence of the trifluoromethyl group is notable for its influence on the compound's biological properties, enhancing lipophilicity and potentially affecting interactions with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit promising antifungal activity. For instance, a study on related compounds highlighted their effectiveness against various fungal pathogens, such as Botrytis cinerea and Phomopsis species.

Table 1: Antifungal Activity of Related Compounds

| Compound Name | Pathogen | EC50 (μg/mL) | Reference |

|---|---|---|---|

| 5f | Phomopsis sp. | 10.5 | |

| 5o | Botrytis cinerea | 6.72 | |

| 4j | Rhizoctonia solani | 6.11 |

These findings suggest that compounds structurally similar to this compound can achieve effective inhibition rates comparable to established antifungal treatments.

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. While specific data on this compound itself is limited, related benzamide derivatives have shown moderate antibacterial properties against various bacterial strains.

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4a | Xanthomonas oryzae | 12 | |

| 4b | Xanthomonas citri | 10 |

The mechanism underlying the biological activity of trifluoromethyl-substituted benzamides typically involves interaction with key enzymes or receptors within microbial cells. For instance, studies have indicated that the trifluoromethyl group enhances binding affinity to target proteins, thereby increasing the potency of the compound against pathogens.

Case Studies and Research Findings

- Antifungal Efficacy : A case study involving a series of benzamide derivatives showed that modifications, including the incorporation of trifluoromethyl groups, led to enhanced antifungal activity against resistant strains of fungi. The study reported an EC50 value significantly lower than that of standard treatments, indicating a potential for developing new antifungal agents from this class of compounds .

- Comparative Analysis : A comparative analysis of various benzamide derivatives revealed that those with trifluoromethyl substitutions consistently outperformed their non-fluorinated counterparts in both antifungal and antibacterial assays. This suggests that further exploration into the structure-activity relationship (SAR) could yield even more potent derivatives .

Q & A

Q. What computational methods predict metabolic stability?

- QSAR Modeling : Train models on analogs (e.g., N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ) to predict CYP450-mediated oxidation sites.

- MD Simulations : GROMACS or AMBER to simulate interactions with metabolic enzymes (e.g., CYP3A4) .

Cross-Disciplinary Considerations

Q. How to integrate crystallographic data with biochemical assays?

- Docking Studies : Use AutoDock Vina to align crystal structures (from Mercury CSD) with target proteins (e.g., kinases) for binding mode validation .

- SAR Expansion : Synthesize derivatives (e.g., methoxy or nitro substitutions) and correlate crystallographic packing with bioactivity .

Q. What guidelines ensure reproducibility in multi-lab studies?

- Standardized Protocols : Publish detailed synthetic procedures (e.g., catalyst ratios, reaction times) and raw spectral data in open-access repositories .

- Inter-Lab Validation : Share reference samples with collaborating labs to calibrate instrumentation (e.g., NMR spectrometers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.